Cas no 57233-86-0 ((R)-α-Methyl-4-nitrobenzylamine hydrochloride)

(R)-α-Methyl-4-nitrobenzylamine hydrochloride is a chiral amine derivative widely used as a building block in asymmetric synthesis and pharmaceutical research. Its key advantages include high enantiomeric purity, which is critical for stereoselective reactions, and its stability as a hydrochloride salt, ensuring consistent handling and storage. The nitro group offers versatility for further functionalization, making it valuable in the synthesis of bioactive compounds and catalysts. This compound is particularly useful in the preparation of chiral auxiliaries and ligands for asymmetric catalysis. Its well-defined stereochemistry and reactivity profile make it a reliable choice for researchers requiring precise control over molecular architecture in synthetic applications.
(R)-α-Methyl-4-nitrobenzylamine hydrochloride structure
57233-86-0 structure
Product name:(R)-α-Methyl-4-nitrobenzylamine hydrochloride
CAS No:57233-86-0
MF:C8H11ClN2O2
MW:202.638140916824
MDL:MFCD00066311
CID:57094
PubChem ID:24860684

(R)-α-Methyl-4-nitrobenzylamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride
    • (R)-1-(4-nitrophenyl)ethylamine hydro-chloride
    • (R)-α-Methyl-4-nitrobenzylaminehydrochloride
    • (R)-(-)-1-(4-NITROPHENYL)-ETHYLAMINE HCL
    • (R)-1-(4-NITROPHENYL)ETHYLAMINE HYDROCHLORIDE
    • (R)-4-NITROPHENYL-1-ETHYLAMINE HYDROCHLORIDE
    • (R)-(-)-ALPHA-METHYL-4-NITROBENZYLAMINE HCL
    • (R)-(+)-ALPHA-METHYL-4-NITROBENZYLAMMONIUM CHLORIDE
    • (R)-A-METHYL-4-NITROBENZYLAMINE HCL
    • (R)-1-(4-Nitrophenyl)ethanamine hydrochloride
    • (1R)-1-(4-nitrophenyl)ethanamine,hydrochloride
    • (S)-1-(4-Nitrophenyl)ethylamine hydrochloride
    • (R)-1-(4-NITRO-PHENYL)-ETHYLAMINE-HCl
    • AMOT0785
    • CZQQGVFHLSBEDV-FYZOBXCZSA-N
    • ST2414410
    • AB1002663
    • AX8005202
    • (R)-α-Methyl-4-nitrobenzylamine hydrochloride
    • MDL: MFCD00066311
    • Inchi: 1S/C8H10N2O2.ClH/c1-6(9)7-2-4-8(5-3-7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m1./s1
    • InChI Key: CZQQGVFHLSBEDV-FYZOBXCZSA-N
    • SMILES: Cl[H].[O-][N+](C1C([H])=C([H])C(=C([H])C=1[H])[C@@]([H])(C([H])([H])[H])N([H])[H])=O

Computed Properties

  • Exact Mass: 202.05100
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 159
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: nothing
  • Topological Polar Surface Area: 71.8
  • Tautomer Count: nothing
  • Surface Charge: 0

Experimental Properties

  • Melting Point: 248-250 °C (lit.)
  • Boiling Point: 321.3 °C at 760 mmHg
  • Flash Point: 148.1 °C
  • PSA: 71.84000
  • LogP: 3.64000
  • Specific Rotation: -6.5 º (c=1, 0.05N NaOH)
  • Optical Activity: [α]25/D +6.0°, c = 1 in 0.05 M NaOH

(R)-α-Methyl-4-nitrobenzylamine hydrochloride Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39
  • FLUKA BRAND F CODES:3-10
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39

(R)-α-Methyl-4-nitrobenzylamine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057063-100mg
(R)-1-(4-Nitrophenyl)ethanamine hydrochloride
57233-86-0 98%
100mg
¥44.00 2024-05-08
Chemenu
CM253733-10g
(R)-1-(4-Nitrophenyl)ethanamine hydrochloride
57233-86-0 95+%
10g
$337 2022-06-11
Ambeed
A179742-250mg
(R)-1-(4-Nitrophenyl)ethanamine hydrochloride
57233-86-0 97%
250mg
$13.0 2025-02-20
Enamine
EN300-395301-0.25g
(1R)-1-(4-nitrophenyl)ethan-1-amine hydrochloride
57233-86-0 95%
0.25g
$36.0 2023-03-02
eNovation Chemicals LLC
D554401-5g
(R)-alpha-Methyl-4-nitrobenzylaMine hydrochloride
57233-86-0 97%
5g
$516 2024-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R64700-5g
(R)-1-(4-Nitrophenyl)ethanamine hydrochloride
57233-86-0
5g
¥1136.0 2021-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-YW701-500mg
(R)-α-Methyl-4-nitrobenzylamine hydrochloride
57233-86-0 97%
500mg
¥644.0 2022-03-01
eNovation Chemicals LLC
D962373-5g
(S)-1-(4-Nitrophenyl)ethylamine hydrochloride
57233-86-0 97%
5g
$500 2023-05-17
Fluorochem
210502-5g
R)-alpha-Methyl-4-nitrobenzylamine hydrochloride
57233-86-0 95%
5g
£191.00 2022-03-01
abcr
AB138804-5 g
(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride, 95%; .
57233-86-0 95%
5 g
€384.40 2023-07-20

Additional information on (R)-α-Methyl-4-nitrobenzylamine hydrochloride

Chemical Profile of (R)-α-Methyl-4-nitrobenzylamine Hydrochloride (CAS No. 57233-86-0)

The compound (R)-α-Methyl-4-nitrobenzylamine hydrochloride (CAS No. 57233-86-0) is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its distinct molecular structure and functional groups, plays a pivotal role in various synthetic pathways and biological assays. Its hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of more complex molecules.

The (R)-configuration of this amine derivative is particularly noteworthy, as chirality often dictates the efficacy and selectivity of pharmacological agents. In recent years, there has been a growing emphasis on the development of enantiomerically pure compounds to optimize therapeutic outcomes. The (R)-isomer of α-Methyl-4-nitrobenzylamine hydrochloride exemplifies this trend, with researchers exploring its potential in drug discovery and development.

One of the most compelling aspects of this compound is its utility in the synthesis of bioactive molecules. The nitro group and the methyl-substituted benzylamine moiety provide a versatile scaffold for further functionalization. This has led to its incorporation in the development of novel therapeutic agents targeting various biological pathways. For instance, studies have indicated its potential role in modulating enzyme activity and receptor interactions, which are critical for treating conditions such as neurological disorders and inflammatory diseases.

Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for (R)-α-Methyl-4-nitrobenzylamine hydrochloride. These innovations have not only improved the availability of the compound but also reduced costs, making it more accessible for research applications. Techniques such as asymmetric hydrogenation and chiral resolution have been particularly instrumental in achieving high enantiomeric purity.

In the realm of medicinal chemistry, the exploration of nitroaromatic compounds has yielded promising results. The nitro group in (R)-α-Methyl-4-nitrobenzylamine hydrochloride serves as a reactive handle for further derivatization, allowing chemists to tailor properties such as lipophilicity, solubility, and metabolic stability. This flexibility has been exploited in the design of molecules with enhanced pharmacokinetic profiles.

Furthermore, computational modeling and molecular dynamics simulations have played a crucial role in understanding the interactions between (R)-α-Methyl-4-nitrobenzylamine hydrochloride and biological targets. These studies have provided insights into binding affinities, enzyme kinetics, and potential side effects, aiding in the rational design of next-generation drugs. The integration of computational methods with experimental data has accelerated the drug discovery process significantly.

The compound's relevance extends beyond academic research; it also holds industrial significance. Pharmaceutical companies are increasingly investing in the development of proprietary synthetic routes for such key intermediates to streamline their drug development pipelines. This trend underscores the importance of (R)-α-Methyl-4-nitrobenzylamine hydrochloride as a building block for commercial therapeutics.

Safety and regulatory considerations are paramount when handling this compound. While it is not classified as a hazardous material under standard definitions, proper handling protocols must be followed to ensure workplace safety. This includes using appropriate personal protective equipment (PPE) and maintaining good laboratory practices (GLP). Regulatory bodies such as the FDA and EMA provide guidelines for the safe use and disposal of pharmaceutical intermediates like (R)-α-Methyl-4-nitrobenzylamine hydrochloride.

Environmental impact assessments are also conducted to evaluate the ecological footprint of producing and disposing of this compound. Sustainable practices are being adopted to minimize waste generation and reduce environmental contamination. For instance, green chemistry principles are being applied to develop more eco-friendly synthetic methods.

The future prospects for (R)-α-Methyl-4-nitrobenzylamine hydrochloride are bright, with ongoing research uncovering new applications and therapeutic potentials. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for patients worldwide. As our understanding of biological systems continues to evolve, compounds like this will remain at the forefront of innovation in drug discovery.

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Amadis Chemical Company Limited
(CAS:57233-86-0)(R)-α-Methyl-4-nitrobenzylamine hydrochloride
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Purity:99%/99%
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